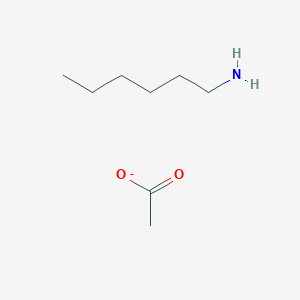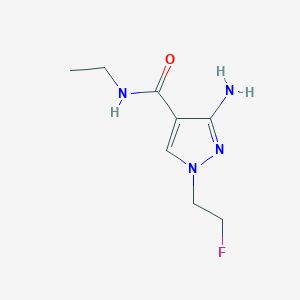![molecular formula C11H16N2 B11734768 4-[1-(Aminomethyl)cyclobutyl]aniline](/img/structure/B11734768.png)
4-[1-(Aminomethyl)cyclobutyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-[1-(Aminométhyl)cyclobutyl]aniline est un composé organique de formule moléculaire C11H16N2. Il s'agit d'un dérivé de l'aniline où le cycle aniline est substitué par un groupe cyclobutyle contenant un groupe aminométhyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-[1-(Aminométhyl)cyclobutyl]aniline implique généralement les étapes suivantes :
Cyclobutylation de l'aniline : La première étape consiste à former un groupe cyclobutyle sur le cycle aniline. Cela peut être réalisé par une réaction de cycloaddition.
Aminométhylation : L'étape suivante est l'introduction du groupe aminométhyle. Cela peut être fait en utilisant du formaldéhyde et une amine appropriée dans des conditions d'amination réductrice.
Méthodes de production industrielle
En milieu industriel, la production de la 4-[1-(Aminométhyl)cyclobutyl]aniline peut impliquer :
Hydrogénation catalytique : Utilisation d'un catalyseur métallique tel que le palladium sur carbone pour faciliter le processus d'hydrogénation.
Synthèse en flux continu : Utilisation de réacteurs en flux continu pour améliorer l'efficacité et le rendement du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
La 4-[1-(Aminométhyl)cyclobutyl]aniline peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : La réduction peut être obtenue en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Le cycle aniline peut subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nitration à l'aide d'un mélange d'acide nitrique concentré et d'acide sulfurique.
Principaux produits formés
Oxydation : Formation de dérivés nitro ou hydroxyl correspondants.
Réduction : Formation de dérivés d'amine.
Substitution : Formation de dérivés de nitroaniline ou d'aniline halogénée.
Applications De Recherche Scientifique
La 4-[1-(Aminométhyl)cyclobutyl]aniline a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif en synthèse organique et comme précurseur pour la synthèse de molécules plus complexes.
Biologie : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Médecine : Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action de la 4-[1-(Aminométhyl)cyclobutyl]aniline implique son interaction avec des cibles moléculaires spécifiques. Le groupe aminométhyle peut former des liaisons hydrogène avec des molécules biologiques, tandis que le groupe cyclobutyle peut améliorer la stabilité et l'affinité de liaison du composé. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of 4-[1-(Aminomethyl)cyclobutyl]aniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclobutyl group can enhance the compound’s stability and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(Cyclobutyl)aniline : Ne possède pas le groupe aminométhyle, ce qui le rend moins polyvalent dans certaines réactions.
4-(Aminométhyl)aniline : Ne possède pas le groupe cyclobutyle, ce qui peut affecter sa stabilité et sa réactivité.
Singularité
La 4-[1-(Aminométhyl)cyclobutyl]aniline est unique en raison de la présence à la fois du groupe cyclobutyle et du groupe aminométhyle, qui confèrent des propriétés chimiques et physiques distinctes. Cette double fonctionnalité en fait un composé précieux dans diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
4-[1-(aminomethyl)cyclobutyl]aniline |
InChI |
InChI=1S/C11H16N2/c12-8-11(6-1-7-11)9-2-4-10(13)5-3-9/h2-5H,1,6-8,12-13H2 |
Clé InChI |
VCKHOAIDPMPGON-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CN)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734692.png)

![N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734705.png)
![2-[3-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11734712.png)
![[(4-ethoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734719.png)

![[(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B11734735.png)
![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734738.png)
![1-(difluoromethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11734739.png)
![methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate](/img/structure/B11734742.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734749.png)

![(2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11734773.png)
